![molecular formula C10H8Cl2N2O2 B12936308 1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 187243-32-9](/img/structure/B12936308.png)
1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione
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Overview
Description
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a 2,6-dichlorobenzyl group. This compound is part of a broader class of imidazolidine-2,4-diones, which are known for their diverse biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of 2,6-dichlorobenzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring . Another method involves the Bucherer-Bergs reaction, where 2,6-dichlorobenzylamine reacts with potassium cyanate and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemical Properties and Structure
1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione has the molecular formula C10H8Cl2N2O2. The compound features an imidazolidine core with a dichlorophenyl substituent, which is significant for its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence receptor interactions.
Anticancer Activity
Research has indicated that derivatives of imidazolidine-2,4-dione exhibit promising anticancer properties. A study synthesized a series of compounds based on this scaffold and evaluated their effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in cancer models, suggesting that modifications to the imidazolidine structure can enhance anticancer efficacy .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. A set of imidazolidine derivatives was synthesized and tested against Pseudomonas aeruginosa, a common pathogen associated with infections. The findings revealed that certain derivatives could effectively inhibit virulence factors such as protease and hemolysin production . This suggests potential applications in treating bacterial infections.
Cannabinoid Receptor Agonism
Recent studies have explored the compound's role as a selective cannabinoid CB2 receptor agonist. Modifications to the imidazolidine structure have led to improved pharmacokinetic profiles and enhanced receptor selectivity. One derivative demonstrated potent agonistic activity at the CB2 receptor, indicating potential for therapeutic use in pain management and inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, thereby inhibiting neuronal excitability . Its antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar biological activities.
Thiazolidine-2,4-dione: Another heterocyclic compound with comparable pharmacological properties.
Uniqueness
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione is unique due to the presence of the 2,6-dichlorobenzyl group, which enhances its biological activity and specificity compared to other imidazolidine-2,4-dione derivatives .
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10Cl2N2O2, with a molecular weight of approximately 259.09 g/mol. The compound features a five-membered imidazolidine ring containing two carbonyl groups, which play a crucial role in its reactivity and biological interactions. The presence of the 2,6-dichlorophenyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzylamine with carbonyl sources like phosgene or isocyanates under controlled conditions. A common synthetic route includes:
- Reaction Setup : Combine 2,6-dichlorobenzylamine with phosgene in an organic solvent.
- Reaction Conditions : Maintain the reaction under reflux for several hours.
- Purification : Isolate the product through crystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds within the imidazolidine-2,4-dione class often exhibit significant antimicrobial activity. Notably:
- Bacterial Inhibition : Derivatives of this compound have demonstrated the ability to inhibit bacterial growth by interfering with cell wall synthesis or function.
- Antifungal Activity : Some derivatives have shown antifungal properties against various pathogenic fungi.
Anti-inflammatory Effects
Preliminary studies suggest that certain derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
Anticancer Potential
Molecular docking studies indicate that this compound may interact with proteins involved in cancer pathways. In vitro studies have shown that some derivatives can inhibit specific enzymes related to tumor progression.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(Phenyl)imidazolidine-2,4-dione | Phenyl group instead of dichlorophenyl | Different antimicrobial activity profiles |
1-(Thiazol-2-yl)imidazolidine-2,4-dione | Thiazole ring substitution | Potentially enhanced anti-inflammatory properties |
1-(Benzyl)imidazolidine-2,4-dione | Benzyl group substitution | Varied pharmacological activities |
Case Studies and Research Findings
Several studies have explored the biological activity of imidazolidine derivatives:
- Antimalarial Activity : A study evaluated novel bioinspired imidazolidine derivatives against Plasmodium falciparum, reporting IC50 values as low as 0.099 μM for certain compounds . This suggests potential for developing new antimalarial agents.
- Antibacterial Studies : Another investigation focused on thiazolidine derivatives that share structural similarities with imidazolidines and reported varying antibacterial activities across different strains .
- Mechanistic Insights : Research has indicated that the mechanism of action for these compounds may involve nucleophilic attacks on carbonyl groups, leading to diverse biological effects including enzyme inhibition and modulation of metabolic pathways .
Properties
CAS No. |
187243-32-9 |
---|---|
Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
InChI Key |
KLVJEEBXXDKXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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